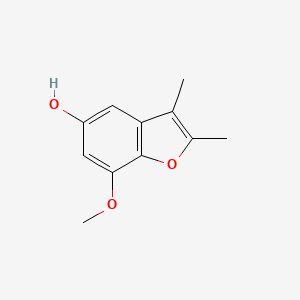

7-methoxy-2,3-dimethylbenzofuran-5-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-2,3-dimethyl-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-7(2)14-11-9(6)4-8(12)5-10(11)13-3/h4-5,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGSBTKALROYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435272 |

Source

|

| Record name | 5-Benzofuranol, 7-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680204-88-0 |

Source

|

| Record name | 5-Benzofuranol, 7-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 7-methoxy-2,3-dimethylbenzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential mechanistic pathways of 7-methoxy-2,3-dimethylbenzofuran-5-ol. This benzofuran derivative, identified as a natural antioxidant, exhibits notable enzyme inhibitory effects. This document consolidates available data on its chemical characteristics, outlines plausible experimental methodologies based on related compounds, and presents visual representations of its potential biological mechanisms to support further research and drug development endeavors.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Exact Mass | 192.078644 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 42.6 Ų | [1] |

| Calculated XlogP | 2.70 | [1] |

Biological Activity and Potential Mechanisms of Action

This compound has been identified as a novel antioxidant isolated from the fungus Malbranchea cinnamomea.[2] It demonstrates inhibitory activity against the enzymes horseradish peroxidase and xanthine oxidase.[2]

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to scavenge free radicals. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring structure.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Benzofuran derivatives have been identified as inhibitors of xanthine oxidase. The inhibition mechanism may involve binding to the active site of the enzyme, preventing the substrate from accessing it.

Horseradish Peroxidase Inhibition

Horseradish peroxidase (HRP) is an enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. The inhibition of HRP can occur through various mechanisms, including competition with the substrate for the enzyme's active site.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available. However, based on general methodologies for the synthesis and isolation of benzofuran derivatives, the following workflows can be proposed.

Proposed Synthetic Workflow

A plausible synthetic route could involve the cyclization of a substituted hydroquinone precursor. The general workflow for such a synthesis is outlined below.

Proposed Isolation and Purification Workflow

The isolation of this compound from its natural source, Malbranchea cinnamomea, would typically follow a standard natural product isolation procedure.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and enzyme inhibitory activities. While a complete physicochemical profile is yet to be established through experimental validation of properties such as melting and boiling points, the existing data provides a solid foundation for further investigation. The proposed mechanistic pathways and experimental workflows in this guide offer a framework for future research into its therapeutic potential. Further studies are warranted to fully elucidate its pharmacological properties and to develop efficient synthetic and analytical methods.

References

Unveiling the Antioxidant and Enzyme Inhibitory Potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Overview

For Immediate Release

Jena, Germany - Isolated from the filamentous fungus Malbranchea cinnamomea, the natural product 7-methoxy-2,3-dimethylbenzofuran-5-ol has been identified as a compound with notable antioxidant and enzyme-inhibiting properties. This technical guide provides a comprehensive summary of the currently available scientific information on its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities

Initial research has demonstrated that this compound exhibits a dual mode of action, primarily functioning as a potent antioxidant and a specific inhibitor of key enzymes.[1] These activities suggest its potential as a lead compound for the development of therapeutic agents targeting oxidative stress-related pathologies and enzymatic dysregulation.

Antioxidant Properties

The core mechanism of action for this compound lies in its capacity to neutralize free radicals.[1] The structural features of the benzofuran ring, substituted with a hydroxyl and a methoxy group, are believed to contribute to its radical-scavenging ability. This antioxidant activity is a critical aspect of its potential therapeutic applications, as oxidative stress is implicated in a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Enzyme Inhibition

Beyond its antioxidant effects, this compound has been shown to be an inhibitor of Horseradish Peroxidase and Xanthine Oxidase.[1]

-

Xanthine Oxidase Inhibition: By inhibiting xanthine oxidase, the compound can reduce the production of uric acid and superoxide radicals. This positions it as a potential candidate for the management of hyperuricemia and gout, as well as inflammatory conditions mediated by reactive oxygen species.

-

Horseradish Peroxidase Inhibition: The inhibition of horseradish peroxidase, a model enzyme often used in biochemical assays, indicates a broader potential for interaction with other heme-containing peroxidases, which play roles in various physiological and pathological processes.

Quantitative Data Summary

A singular study to date has reported the biological activities of this compound. Unfortunately, specific quantitative data, such as IC50 or EC50 values, were not available in the abstract, and the full text of the publication could not be accessed. The following table summarizes the reported biological activities.

| Biological Target | Observed Activity | Quantitative Data (e.g., IC50) | Reference |

| Free Radicals | Antioxidant | Not Available | [1] |

| Xanthine Oxidase | Enzyme Inhibition | Not Available | [1] |

| Horseradish Peroxidase | Enzyme Inhibition | Not Available | [1] |

Experimental Protocols

Detailed experimental methodologies for the isolation, characterization, and biological evaluation of this compound are described in the primary literature.[1] The abstract indicates that the compound was isolated from the fungus Malbranchea cinnamomea HKI 0286.[1] The characterization of its structure was likely performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The antioxidant and enzyme inhibition assays would have been conducted using established biochemical methods. However, without access to the full publication, specific details of the protocols cannot be provided.

Signaling Pathways and Experimental Workflows

Due to the limited publicly available data, the precise signaling pathways modulated by this compound have not been elucidated. The following diagrams represent a generalized workflow for the discovery and initial biological screening of a novel natural product and a hypothetical signaling pathway for its antioxidant and enzyme inhibitory actions.

Future Directions

The initial findings on this compound are promising and warrant further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 and EC50 values for its antioxidant and enzyme inhibitory activities.

-

Elucidation of Signaling Pathways: Investigating the downstream molecular targets and signaling cascades affected by the compound in relevant cell-based and in vivo models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

-

Preclinical Development: Assessing its pharmacokinetic properties, safety profile, and efficacy in animal models of relevant diseases.

References

The Antioxidant Potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 7-methoxy-2,3-dimethylbenzofuran-5-ol as a promising antioxidant agent. While specific quantitative data for this compound is not publicly available, this paper compiles representative antioxidant data from structurally related benzofuran derivatives to illustrate the potential potency of this class of molecules. Detailed experimental protocols for key antioxidant assays, including DPPH radical scavenging, xanthine oxidase inhibition, and horseradish peroxidase inhibition, are provided to facilitate further research. Furthermore, this guide elucidates the critical antioxidant signaling pathways potentially modulated by this compound, offering a framework for mechanistic studies. The inclusion of structured data tables and schematic diagrams aims to provide researchers with a comprehensive resource for exploring the therapeutic and developmental applications of this compound and related benzofurans.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] A particularly compelling area of investigation is their potential as antioxidants. The core benzofuran scaffold is amenable to various substitutions, allowing for the fine-tuning of its electron-donating properties, which are crucial for radical scavenging and mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2]

A novel member of this family, this compound, was isolated from the fungus Malbranchea cinnamomea.[3] Preliminary studies have identified it as an antioxidant, highlighting its potential as a lead compound for the development of new therapeutic agents.[3] This guide aims to provide a detailed technical overview of its antioxidant profile, drawing on data from related compounds and outlining the experimental and biological pathways relevant to its activity.

Antioxidant Activity Profile of Related Benzofuran Derivatives

Due to the limited availability of specific quantitative antioxidant data for this compound, the following table summarizes the antioxidant activity of other benzofuran derivatives. This data is presented to provide a representative understanding of the potential potency of this class of compounds. The IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity and are a common measure of antioxidant efficacy.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| Ethyl acetate fraction of Macaranga hypoleuca (contains benzofurans) | DPPH | 14.31 | Ascorbic Acid | 4.97 |

| Ethyl acetate fraction of Macaranga hypoleuca (contains benzofurans) | ABTS | 2.10 | - | - |

| Butanol fraction of Macaranga hypoleuca (contains benzofurans) | FRAP | 0.48 | Trolox | 0.24 |

| Benzofuran derivative 1j (specific structure in source) | LPO Inhibition | - (62% inhibition at 100 µM) | - | - |

| Benzofuran derivative 1j (specific structure in source) | DPPH | - (23.5% inhibition at 100 µM) | - | - |

Note: The data presented is for related benzofuran compounds and extracts, not specifically for this compound. This information should be used as a general reference for the antioxidant potential of the benzofuran class.[4][5]

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant activity of this compound has been associated with the inhibition of enzymes such as xanthine oxidase and horseradish peroxidase.[3] The following are detailed protocols for assessing these activities, along with a standard protocol for the widely used DPPH radical scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[6][7]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compound solutions at various concentrations

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

A blank well should contain 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a reaction that produces reactive oxygen species. Inhibition of this enzyme is a key target for antioxidants.[8]

Materials:

-

Phosphate buffer (70 mM, pH 7.5)

-

Xanthine oxidase solution (0.05 U/mL in phosphate buffer)

-

Xanthine solution (300 µM in phosphate buffer)

-

Test compound solutions at various concentrations

-

1 M HCl

-

96-well UV-transparent microplate

-

Microplate reader capable of reading at 295 nm

Procedure:

-

In a 96-well plate, add 50 µL of the test compound solution, 30 µL of phosphate buffer, and 40 µL of the xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 8 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine solution.

-

Incubate at 25°C for 15 minutes.

-

Stop the reaction by adding 20 µL of 1 M HCl.

-

Measure the absorbance at 295 nm. A control is prepared using the buffer instead of the test sample.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Horseradish Peroxidase (HRP) Inhibition Assay

HRP is an enzyme that, in the presence of a hydrogen donor, catalyzes the reduction of hydrogen peroxide. Inhibition of HRP activity can indicate antioxidant potential.

Materials:

-

Phosphate buffer (0.01 M, pH 6.0)

-

HRP solution (1-2 µg/mL in buffer)

-

o-dianisidine solution (1% in methanol, freshly prepared)

-

Hydrogen peroxide (H₂O₂) solution (0.003% in deionized water, freshly prepared)

-

Test compound solutions at various concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture by adding 0.05 mL of the o-dianisidine solution to 6.0 mL of the H₂O₂ solution.

-

In a cuvette, add 2.9 mL of the reaction mixture.

-

Add a specific volume of the test compound solution and pre-incubate for a short period.

-

At time zero, add 100 µL of the diluted HRP solution to initiate the reaction.

-

A control reaction is run without the inhibitor.

-

Monitor the change in absorbance at 460 nm over 3 minutes.

-

The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant enzyme inhibition assays.

Antioxidant Signaling Pathway

Antioxidant compounds can exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2-ARE pathway is a critical regulator of cellular redox homeostasis.[2]

Under conditions of oxidative stress, or in the presence of activators like certain benzofuran derivatives, Nrf2 dissociates from its inhibitor Keap1.[2] It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and cytoprotective enzymes, leading to their enhanced expression and ultimately, cellular protection.[2]

Conclusion

This compound represents a promising new antioxidant compound derived from a natural source. While further studies are required to quantify its specific antioxidant activity and elucidate its precise mechanisms of action, the information available on related benzofuran structures and the established protocols for assessing antioxidant potential provide a solid foundation for future research. The ability of this class of compounds to not only directly scavenge free radicals but also potentially modulate key cellular antioxidant signaling pathways makes them attractive candidates for the development of novel therapeutics for a range of oxidative stress-related diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other benzofuran-based antioxidants.

References

- 1. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 2. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]

- 3. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. revistabionatura.com [revistabionatura.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Natural Source and Isolation of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural source and a generalized methodology for the isolation of 7-methoxy-2,3-dimethylbenzofuran-5-ol, a benzofuran derivative with noted antioxidant properties.

Executive Summary

This compound is a natural product exclusively isolated from the filamentous fungus Malbranchea cinnamomea HKI 0286. This compound has been identified as having antioxidant and enzyme inhibitory activities, making it a molecule of interest for further research and development. This document outlines the known biological source and provides a generalized experimental workflow for its isolation and purification, based on standard mycological and natural product chemistry techniques.

Natural Source

The only reported natural producer of this compound is the fungus Malbranchea cinnamomea, specifically the strain designated as HKI 0286.[1] This finding highlights the importance of exploring fungal biodiversity for novel bioactive compounds.

Table 1: Natural Source and Biological Activity

| Compound Name | Natural Source | Strain | Reported Biological Activities | Reference |

| This compound | Malbranchea cinnamomea | HKI 0286 | Antioxidant, Enzyme Inhibitor | [1] |

Experimental Protocols

While the complete, detailed experimental protocol from the original discovering publication is not publicly available, a generalized methodology for the isolation of benzofurans from fungal cultures can be constructed based on established techniques in the field.

Cultivation of Malbranchea cinnamomea HKI 0286

The initial step involves the cultivation of the fungus to generate sufficient biomass and induce the production of the target secondary metabolite.

Table 2: Generalized Fungal Cultivation Parameters

| Parameter | Description |

| Strain | Malbranchea cinnamomea HKI 0286 |

| Culture Medium | A nutrient-rich liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) is typically used. |

| Inoculation | The liquid medium is inoculated with a pure culture of the fungus from an agar plate or a seed culture. |

| Incubation Conditions | The culture is incubated at a controlled temperature, typically between 25-28°C, with agitation (e.g., 150 rpm) to ensure proper aeration and nutrient distribution. |

| Fermentation Time | The cultivation period can range from several days to a few weeks, optimized for maximum production of the target compound. |

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and the culture broth are processed to extract the produced metabolites.

-

Harvesting: The fungal culture is harvested, and the mycelium is separated from the culture broth via filtration or centrifugation.

-

Extraction:

-

Culture Broth: The filtered broth is subjected to liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate. This process is repeated multiple times to ensure complete extraction of extracellular metabolites.

-

Mycelium: The fungal biomass is typically macerated and extracted with a polar organic solvent like methanol or acetone to isolate intracellular compounds.

-

-

Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The crude extract is a complex mixture that requires chromatographic separation to isolate the pure compound.

-

Initial Fractionation: The crude extract is often subjected to open column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol) is used to separate the extract into fractions of varying polarity.

-

Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, each fraction can be tested to identify the active fractions, thereby guiding the purification process.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water) is commonly employed.

-

Final Purification: The purity of the isolated compound is assessed by analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the key relationships and a generalized workflow for the isolation of this compound.

Caption: Logical relationship of the fungal source to the compound and its activity.

Caption: Generalized experimental workflow for isolation and purification.

References

Spectroscopic Profile of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the antioxidant compound 7-methoxy-2,3-dimethylbenzofuran-5-ol. Due to the limited public availability of experimental spectra, this document presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification and characterization of this compound in various research and development settings. This guide also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the tables below. This data is essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.65 | s | 1H | H-4 |

| 6.58 | s | 1H | H-6 |

| 5.10 | s (broad) | 1H | -OH |

| 3.90 | s | 3H | -OCH₃ |

| 2.25 | s | 3H | 2-CH₃ |

| 2.10 | s | 3H | 3-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-7a |

| 148.5 | C-5 |

| 145.2 | C-7 |

| 142.8 | C-3a |

| 115.1 | C-2 |

| 112.5 | C-3 |

| 105.4 | C-6 |

| 98.2 | C-4 |

| 56.5 | -OCH₃ |

| 12.1 | 2-CH₃ |

| 8.5 | 3-CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 192.0786 | 100 | [M]⁺ (Molecular Ion) |

| 177.0550 | 85 | [M - CH₃]⁺ |

| 149.0599 | 40 | [M - CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | O-H stretch (phenolic) |

| 2920-2980 | Medium | C-H stretch (aliphatic, methyl) |

| 1620, 1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (aryl ether) |

| 1150 | Strong | C-O stretch (phenol) |

| 850 | Medium | C-H bend (out-of-plane, aromatic) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1] The solution should be clear and homogeneous.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Perform magnetic field shimming to optimize the field homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectrometer to the proton frequency (e.g., 400 MHz).

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[2]

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectrometer to the carbon frequency (e.g., 100 MHz).

-

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A 30° pulse and a 2-second relaxation delay are typically sufficient for qualitative spectra.[2]

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency domain spectrum. Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small, volatile molecules.[3][4] In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, from which the molecular weight can be determined. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[6]

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Place the sample holder (salt plates or KBr pellet holder) in the path of the IR beam in the spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting IR spectrum shows the percentage of light transmitted versus the wavenumber (in cm⁻¹). Absorption bands are analyzed to identify characteristic vibrational frequencies of functional groups.[8][9]

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Chemical structure and its correlation to key spectroscopic signals.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quora.com [quora.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Guide to the Biological Activities of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a vast number of natural and synthetic molecules. Its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This guide provides a technical overview of the primary pharmacological properties of benzofuran derivatives, focusing on anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in research and development.

Anticancer Activity

Benzofuran derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [1] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [1] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [1] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [1] |

| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [1] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [1] |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [1] |

| 2-Acetylbenzofuran (26) | EGFR Kinase | 0.93 | [1] |

| Halogenated Benzofuran (1) | HL-60 (Leukemia) | 0.1 | [2] |

| Halogenated Benzofuran (1) | K562 (Leukemia) | 5 | [2] |

| Benzofuran-Piperazine Hybrid | A549 (Lung) | 0.12 | [3] |

| Benzofuran-Piperazine Hybrid | SGC7901 (Gastric) | 2.75 | [3] |

Mechanism of Action: p53-Dependent Pathway and NF-κB Inhibition

Some benzofuran derivatives exert their anticancer effects through a dual mechanism involving the p53 tumor suppressor pathway and inhibition of the pro-survival transcription factor NF-κB.[4][5] In p53-positive cancer cells, these compounds can induce apoptosis and cause cell cycle arrest, often at the G2/M phase. This is achieved by increasing the expression of cell cycle inhibitors like p21 and p27.[4] Concurrently, they can inhibit the activation of NF-κB, which is often constitutively active in cancer cells and promotes proliferation and resistance to apoptosis. This partial inhibition of NF-κB contributes to the overall cytotoxic effect.[4][5]

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of 7-methoxy-2,3-dimethylbenzofuran-5-ol from Malbranchea cinnamomea: A Technical Whitepaper

Disclaimer: The full text of the primary research article by Schlegel et al. (2003) detailing the discovery of 7-methoxy-2,3-dimethylbenzofuran-5-ol was not available in the public domain during the creation of this document. Therefore, the experimental protocols and quantitative data presented herein are based on publicly available abstracts, general methodologies for natural product discovery, and information from related studies on Malbranchea species.

Introduction

Malbranchea cinnamomea, a thermophilic fungus belonging to the order Onygenales, is typically found in high-temperature environments such as composting soil.[1] This fungus is known for its ability to degrade plant biomass and produce a variety of secondary metabolites, including the quinone antibiotic malbranicin and a range of thermostable enzymes.[1] A screening program for novel bioactive compounds from microbial sources led to the isolation of a new antioxidant, this compound, from the strain Malbranchea cinnamomea HKI 0286.[2] This discovery highlights the potential of thermophilic fungi as a source of novel chemical entities for drug development.

This technical guide provides a comprehensive overview of the discovery of this compound, including its physicochemical properties, biological activities, and generalized experimental protocols for its production, isolation, and characterization.

Physicochemical and Biological Properties

The initial characterization of this compound revealed a novel benzofuran derivative with significant antioxidant and enzyme-inhibiting properties.

Data Presentation

The known properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

Table 2: Biological Activities of this compound

| Activity | Target | IC₅₀ |

| Antioxidant | - | Data not available |

| Enzyme Inhibition | Horseradish Peroxidase | Data not available |

| Enzyme Inhibition | Xanthine Oxidase | Data not available |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Key Findings |

| ¹H NMR | Data not available from primary source. |

| ¹³C NMR | Data not available from primary source. |

| Mass Spectrometry | Data not available from primary source. |

Experimental Protocols

The following sections detail generalized experimental procedures that are representative of the methodologies used in the discovery of novel fungal metabolites.

Fungal Cultivation and Fermentation

The production of secondary metabolites from Malbranchea cinnamomea is achieved through submerged fermentation.

-

Organism: Malbranchea cinnamomea HKI 0286.

-

Culture Medium: A suitable medium for the cultivation of thermophilic fungi, such as Yeast Extract Starch (YES) broth, is used. The composition of YES broth is typically:

-

Yeast Extract: 4 g/L

-

Soluble Starch: 15 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Adjust pH to 7.0.

-

-

Fermentation Conditions:

Extraction and Isolation of this compound

A multi-step process is employed to extract and purify the target compound from the fermentation broth.

-

Separation of Mycelia and Culture Filtrate: The fermentation broth is filtered to separate the fungal mycelia from the liquid culture filtrate.

-

Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an organic solvent of medium polarity, such as ethyl acetate. This partitions the secondary metabolites into the organic phase.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using reversed-phase HPLC to yield pure this compound.

-

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods as mentioned in the primary literature abstract.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the compound.

Bioactivity Assays

The biological activity of the purified this compound is assessed using in vitro enzyme inhibition assays.

1. Horseradish Peroxidase (HRP) Inhibition Assay (Representative Protocol)

-

Principle: The assay measures the ability of the compound to inhibit the HRP-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide.

-

Reagents:

-

0.01 M Sodium Phosphate Buffer (pH 6.0)

-

Horseradish Peroxidase solution

-

1% o-dianisidine in methanol (chromogenic substrate)

-

0.003% Hydrogen Peroxide (H₂O₂) solution

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, H₂O₂ solution, and the chromogenic substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the HRP enzyme solution.

-

Monitor the change in absorbance at 460 nm over time using a spectrophotometer.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

-

2. Xanthine Oxidase (XO) Inhibition Assay (Representative Protocol)

-

Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically.

-

Reagents:

-

70 mM Phosphate Buffer (pH 7.5)

-

Xanthine Oxidase solution (0.01 units/mL)

-

150 µM Xanthine solution

-

-

Procedure:

-

Pre-incubate the xanthine oxidase enzyme with various concentrations of this compound in the phosphate buffer at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate.

-

Measure the increase in absorbance at 295 nm for several minutes, which corresponds to the formation of uric acid.

-

A control reaction without the inhibitor is performed concurrently.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the discovery of this compound from Malbranchea cinnamomea.

Caption: Workflow for the discovery of this compound.

Conclusion

The discovery of this compound from the thermophilic fungus Malbranchea cinnamomea adds to the growing body of evidence that extremophilic microorganisms are a promising source of novel, bioactive natural products. The antioxidant and enzyme-inhibiting properties of this compound suggest its potential for further investigation in drug discovery programs, particularly in the context of diseases associated with oxidative stress and the activities of peroxidases and xanthine oxidase. Further research is warranted to fully elucidate its mechanism of action, determine its potency through the acquisition of specific IC₅₀ values, and explore its potential therapeutic applications. The development of a total synthesis method would also be beneficial for producing larger quantities for in-depth biological evaluation.

References

An In-depth Technical Guide to the Structural Elucidation of 7-methoxy-2,3-dimethylbenzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary publication detailing the full experimental data for the structural elucidation of 7-methoxy-2,3-dimethylbenzofuran-5-ol, "this compound, a new antioxidant from Malbranchea cinnamomea HKI 0286" (J Antibiot (Tokyo). 2003 Sep;56(9):792-4), is not publicly available.[1] Consequently, the quantitative data and specific experimental protocols presented herein are representative examples based on analogous benzofuran structures and general laboratory practices. These are intended to illustrate the processes and data types involved in such a structural elucidation.

Introduction

This compound is a novel antioxidant compound isolated from the fungus Malbranchea cinnamomea.[1] As a member of the benzofuran family, a class of heterocyclic compounds known for their diverse biological activities, this molecule has garnered interest for its potential pharmacological applications. Benzofuran derivatives are known to possess antioxidant, antitumor, anti-inflammatory, and enzyme-inhibitory properties.[2] The structural elucidation of a new natural product like this compound is a critical step in understanding its chemical properties and biological activity, paving the way for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of this compound.

Structural Elucidation Workflow

The process of identifying a novel natural product involves a series of systematic steps, from isolation and purification to spectroscopic analysis and bioactivity screening.

Data Presentation

The structural determination of this compound would rely on a combination of spectroscopic techniques. The following tables present the kind of quantitative data that would be expected from such analyses.

NMR Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.54 | s | 1H | H-4 |

| 6.48 | s | 1H | H-6 |

| 5.15 | br s | 1H | 5-OH |

| 3.88 | s | 3H | 7-OCH₃ |

| 2.42 | s | 3H | 2-CH₃ |

| 2.15 | s | 3H | 3-CH₃ |

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 152.1 | C | C-7a |

| 149.5 | C | C-5 |

| 145.8 | C | C-2 |

| 140.2 | C | C-3a |

| 115.6 | C | C-3 |

| 110.4 | CH | C-6 |

| 105.2 | CH | C-4 |

| 56.5 | CH₃ | 7-OCH₃ |

| 12.8 | CH₃ | 2-CH₃ |

| 8.6 | CH₃ | 3-CH₃ |

Mass Spectrometry and Infrared Spectroscopy Data

Mass spectrometry provides the molecular weight and elemental composition, while infrared spectroscopy identifies the functional groups present.

Table 3: Representative MS and IR Data

| Technique | Data | Interpretation |

| HR-EIMS | m/z 208.0786 [M]⁺ (Calculated for C₁₁H₁₂O₃: 208.0786) | Molecular formula established as C₁₁H₁₂O₃. |

| Infrared (IR) (KBr) | ν_max 3400, 2925, 1620, 1500, 1210 cm⁻¹ | OH stretch, C-H stretch, C=C stretch (aromatic), C-O stretch. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments involved in the structural elucidation of a natural benzofuran.

Isolation and Purification

-

Fermentation: Malbranchea cinnamomea HKI 0286 is cultured in a suitable liquid medium at 28°C for 14 days with shaking.

-

Extraction: The culture broth is filtered, and the mycelium is extracted with ethyl acetate. The filtrate is also extracted with ethyl acetate. The organic phases are combined and concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate. Fractions showing antioxidant activity are pooled and further purified by Sephadex LH-20 column chromatography and preparative HPLC to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivities.

-

Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) are obtained on a double-focusing mass spectrometer.

-

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using potassium bromide (KBr) pellets.

Bioactivity Assays

-

DPPH Radical Scavenging Assay: The antioxidant activity is determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A solution of the compound in methanol is mixed with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is measured after 30 minutes of incubation in the dark. Ascorbic acid is used as a positive control.

-

Xanthine Oxidase Inhibition Assay: The inhibitory effect on xanthine oxidase is measured spectrophotometrically by monitoring the formation of uric acid from xanthine at 295 nm. The reaction mixture contains the enzyme, the compound, and xanthine in a phosphate buffer. Allopurinol is used as a positive control.

-

Horseradish Peroxidase Inhibition Assay: The inhibition of horseradish peroxidase is determined by monitoring the oxidation of a substrate (e.g., ABTS) in the presence of hydrogen peroxide. The increase in absorbance of the oxidized product is measured at a specific wavelength.

Signaling Pathways and Mechanisms of Action

This compound is reported to be an antioxidant and an inhibitor of xanthine oxidase and horseradish peroxidase.[1] The following diagrams illustrate the proposed mechanisms of action.

Antioxidant Mechanism: Radical Scavenging

Benzofuran derivatives with phenolic hydroxyl groups can act as antioxidants by donating a hydrogen atom to stabilize free radicals, thereby terminating the radical chain reaction.

Enzyme Inhibition: Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism that produces uric acid and reactive oxygen species. Inhibition of this enzyme is a therapeutic strategy for gout and other conditions associated with hyperuricemia.

Enzyme Inhibition: Horseradish Peroxidase

Horseradish peroxidase (HRP) is an enzyme that catalyzes the oxidation of various substrates by hydrogen peroxide. Its inhibition can be relevant in various biotechnological and diagnostic applications.

References

Methodological & Application

experimental protocol for using 7-methoxy-2,3-dimethylbenzofuran-5-ol

Application Notes for 7-methoxy-2,3-dimethylbenzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzofuran derivative identified as a novel antioxidant.[1] Isolated from the fungus Malbranchea cinnamomea, this compound has demonstrated potential as an inhibitor of key enzymes such as xanthine oxidase and horseradish peroxidase.[1] The benzofuran scaffold is a common motif in a variety of biologically active compounds, and derivatives have been explored for their therapeutic potential in areas including inflammation, cancer, and microbial infections. These application notes provide a summary of the known biological activities of this compound and detailed protocols for its experimental use.

Biological Activities

Antioxidant Activity

Enzyme Inhibition

This compound has been identified as an inhibitor of both xanthine oxidase and horseradish peroxidase.[1]

-

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic target for conditions like gout. The inhibitory activity of this compound suggests its potential for further investigation in this area.

-

Horseradish Peroxidase (HRP) Inhibition: HRP is widely used as an enzymatic reporter in various biochemical assays. The inhibitory properties of this compound should be considered when designing or interpreting experiments involving HRP-based detection systems.

Potential Signaling Pathway Modulation

Benzofuran derivatives have been reported to modulate inflammatory signaling pathways. While the specific pathways affected by this compound have not been elucidated, related compounds have been shown to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades . These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the cited literature, the following tables are presented as templates for researchers to populate with their experimental findings. Data for analogous compounds may be used for comparative purposes where available and cited.

Table 1: Antioxidant Activity of this compound

| Assay Type | Test Concentration (µM) | % Inhibition | IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |

| DPPH Radical Scavenging | User-defined | User-defined | User-defined | User-defined |

| ABTS Radical Scavenging | User-defined | User-defined | User-defined | User-defined |

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme | Substrate | Test Concentration (µM) | % Inhibition | IC50 (µM) | Positive Control (e.g., Allopurinol) IC50 (µM) |

| Xanthine Oxidase | Xanthine | User-defined | User-defined | User-defined | User-defined |

| Horseradish Peroxidase | ABTS | User-defined | User-defined | User-defined | User-defined |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method to evaluate the antioxidant activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to achieve a range of test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control (ascorbic acid) to the wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

-

This compound

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading UV absorbance

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute in buffer).

-

Prepare a series of dilutions of the stock solution in phosphate buffer.

-

Prepare a solution of xanthine in the phosphate buffer.

-

Prepare a solution of xanthine oxidase in the phosphate buffer.

-

In a 96-well UV-transparent microplate, add the following to each well:

-

Phosphate buffer

-

Test compound solution or positive control (allopurinol)

-

Xanthine oxidase solution

-

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to monitor the formation of uric acid.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Horseradish Peroxidase (HRP) Inhibition Assay

This colorimetric assay determines the inhibitory effect of the compound on HRP activity using ABTS as a substrate.

Materials:

-

This compound

-

Horseradish peroxidase (HRP)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Hydrogen peroxide (H₂O₂)

-

Citrate-phosphate buffer (e.g., 0.1 M, pH 5.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in the buffer.

-

Prepare a solution of HRP in the buffer.

-

Prepare a solution of ABTS in the buffer.

-

Prepare a dilute solution of H₂O₂ in the buffer.

-

In a 96-well microplate, add the following to each well:

-

Citrate-phosphate buffer

-

Test compound solution

-

HRP solution

-

-

Pre-incubate the mixture at room temperature for 5 minutes.

-

Initiate the reaction by adding the ABTS and H₂O₂ solutions.

-

Incubate the plate at room temperature for 10-20 minutes, protected from light.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Caption: Experimental workflow for evaluating the biological activity of this compound.

Caption: Proposed inhibitory action of benzofuran derivatives on NF-κB and MAPK signaling pathways.

References

Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research

Introduction

While specific anticancer studies on 7-methoxy-2,3-dimethylbenzofuran-5-ol are not available in the current scientific literature, the broader class of benzofuran derivatives, particularly those with methoxy substitutions, has garnered significant interest in oncology research. These compounds have demonstrated a range of anticancer activities through various mechanisms, making them promising candidates for further drug development. This document provides an overview of the anticancer applications of several methoxy-substituted benzofuran derivatives, detailing their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate them.

Application Notes

Benzofuran derivatives are a class of heterocyclic compounds that have shown potential in the development of new anticancer agents. The presence and position of substituents on the benzofuran scaffold, such as methoxy and methyl groups, play a crucial role in their cytotoxic activity and mechanism of action.[1][2]

Mechanism of Action

The anticancer effects of methoxy-substituted benzofuran derivatives are attributed to several mechanisms, including:

-

Tubulin Polymerization Inhibition: Some benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival. For instance, some benzofurans act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2][3] Other targeted kinases include Aurora B kinase, which is essential for mitosis.[4]

-

Induction of Apoptosis: Many benzofuran derivatives induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various pathways, including the activation of caspases and modulation of apoptotic proteins like those in the Bcl-2 family.[5]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at different phases, most commonly the G2/M or G0/G1 phase.[2][5]

Data Presentation

The following tables summarize the in vitro cytotoxicity of various methoxy-substituted benzofuran derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 3-Methylbenzofuran Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 16b | p-methoxy | A549 (Lung) | 1.48 | [2] |

Table 2: Cytotoxicity of Benzofuran-2-carboxamide Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 50g | 6-methoxy | HCT-116 (Colon) | 0.87 | [2] |

| 50g | 6-methoxy | HeLa (Cervical) | 0.73 | [2] |

| 50g | 6-methoxy | A549 (Lung) | 0.57 | [2] |

| 50g | 6-methoxy | HepG2 (Liver) | 5.74 | [2] |

Table 3: Cytotoxicity of a Benzofuran Chalcone Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 (48h) | [5] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon) | 7.76 (48h) | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Benzofuran derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the benzofuran derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Cancer cells treated with the benzofuran derivative

-

Caspase-Glo® 3/7 Assay kit (Promega) or similar

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with the benzofuran derivative as described in the MTT assay protocol.

-

After the treatment period, equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

-

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

Cancer cells treated with the benzofuran derivative

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the benzofuran derivative for a specified time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in each phase of the cell cycle.

-

Visualizations

Diagram 1: General Experimental Workflow for Anticancer Screening

Caption: Workflow for evaluating the anticancer potential of benzofuran derivatives.

Diagram 2: Simplified Signaling Pathway for Apoptosis Induction

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of 7-methoxy-2,3-dimethylbenzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 7-methoxy-2,3-dimethylbenzofuran-5-ol, a novel antioxidant isolated from Malbranchea cinnamomea. The protocols described herein are intended for use in research and drug development settings for applications such as pharmacokinetic studies, metabolite identification, and quality control of synthesized or isolated compounds.

Overview of Analytical Methods

The detection and quantification of this compound can be achieved using standard chromatographic techniques. Due to its phenolic nature and benzofuran core, both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.

-

HPLC-UV: This method is ideal for routine quantification due to its robustness, precision, and relatively low cost. It is particularly useful for analyzing samples from in vitro assays and for quality control purposes.

-

GC-MS: This technique offers higher sensitivity and selectivity, making it suitable for the identification and quantification of the analyte in complex biological matrices, such as plasma or tissue extracts, where lower detection limits are often required.

Sample Preparation from Fungal Cultures

Effective extraction of this compound from its natural source, the fungus Malbranchea cinnamomea, is critical for accurate analysis. The following protocol outlines a general procedure for the extraction of this metabolite from fungal mycelia.

Protocol 2.1: Extraction of this compound from Malbranchea cinnamomea

-

Harvesting: After a suitable incubation period, harvest the fungal mycelia from the culture broth by vacuum filtration.

-

Lyophilization: Freeze-dry the mycelial biomass to remove water, which can interfere with the extraction process.

-

Extraction:

-

Grind the lyophilized mycelia into a fine powder.

-

Suspend the powder in methanol (or another suitable organic solvent like ethyl acetate) at a ratio of 1:10 (w/v).

-

Sonicate the suspension for 30 minutes in an ultrasonic bath to disrupt the cell walls and facilitate the release of intracellular metabolites.

-

Agitate the mixture on a shaker at room temperature for 4-6 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove the solid biomass.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC-UV analysis or a suitable volatile solvent for GC-MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section provides a detailed protocol for the quantification of this compound using HPLC-UV.

Protocol 3.1: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical validation parameters for the HPLC-UV method, established in accordance with ICH guidelines.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | |

| - Intra-day | < 2% |

| - Inter-day | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS)

For more sensitive and specific analysis, particularly in complex matrices, a GC-MS method is recommended. Derivatization of the phenolic hydroxyl group is often necessary to improve the volatility and chromatographic behavior of the analyte.

Protocol 4.1: GC-MS Analysis

-

Derivatization (Silylation):

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Instrumentation: A standard GC-MS system.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 15°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes the typical validation parameters for the GC-MS method.

| Parameter | Result |

| Linearity Range | 0.01 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.002 µg/mL |

| Limit of Quantitation (LOQ) | 0.007 µg/mL |

| Precision (%RSD) | |

| - Intra-day | < 5% |

| - Inter-day | < 7% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Experimental Workflow for Sample Preparation and Analysis

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Analytical Method Validation Parameters

Application Notes and Protocols for In Vitro Antioxidant Assays of 7-methoxy-2,3-dimethylbenzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-2,3-dimethylbenzofuran-5-ol is a benzofuran derivative identified as a novel antioxidant.[1] Benzofurans are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists and pharmacologists due to their diverse and pronounced biological activities, including antioxidant, antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The antioxidant potential of benzofuran derivatives is of particular interest, as oxidative stress is implicated in the pathophysiology of numerous diseases.

These application notes provide detailed protocols for common in vitro antioxidant assays that are suitable for evaluating the antioxidant capacity of this compound and other related compounds. While specific quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, this document includes representative data from other benzofuran derivatives to illustrate the expected results and provide a basis for comparison.

The assays described herein—DPPH, ABTS, and FRAP—are based on different mechanisms of antioxidant action and are fundamental tools in the screening and characterization of novel antioxidant compounds.

Data Presentation: Representative Antioxidant Activity of Benzofuran Derivatives

The following table summarizes the antioxidant activity of various benzofuran derivatives as reported in the literature. This data is presented to provide a comparative framework for the potential antioxidant efficacy of this compound.

| Compound | Assay | IC50 / EC50 Value | Reference Compound | IC50 / EC50 of Reference | Source |

| A new benzofuran compound from D. latifolia | DPPH | 96.7 ± 8.9 μM | - | - | [4] |

| Substituted benzofuran derivative 66a | DPPH | - | L-ascorbic acid | - | [4] |

| Substituted benzofuran derivative 66g | DPPH | - | L-ascorbic acid | - | [4] |

| Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole 4g | DPPH | Dominant efficacy | Butylated hydroxy anisole (BHA) | - | [2] |

| Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole 4q | DPPH | Dominant efficacy | Butylated hydroxy anisole (BHA) | - | [2] |